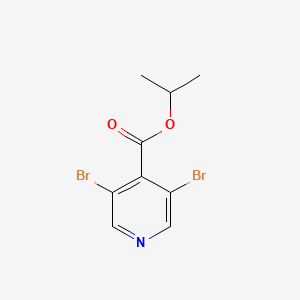

Propan-2-yl 3,5-dibromopyridine-4-carboxylate

Description

Propan-2-yl 3,5-dibromopyridine-4-carboxylate is a halogenated pyridine derivative characterized by a pyridine ring substituted with two bromine atoms at the 3- and 5-positions and an isopropyl ester group at the 4-position. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The bromine atoms act as strong electron-withdrawing groups, influencing reactivity and intermolecular interactions, while the ester group contributes to solubility and hydrolytic stability .

Properties

IUPAC Name |

propan-2-yl 3,5-dibromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-5(2)14-9(13)8-6(10)3-12-4-7(8)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCVNGMQKWXZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=NC=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3,5-dibromopyridine-4-carboxylate typically involves the esterification of 3,5-dibromopyridine-4-carboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,5-dibromopyridine-4-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include oxidized pyridine derivatives.

Reduction Reactions: Products include reduced pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Propan-2-yl 3,5-dibromopyridine-4-carboxylate serves as an important intermediate in organic synthesis. The presence of bromine atoms facilitates nucleophilic substitution reactions, making it a valuable building block for the creation of more complex organic molecules.

Key Reactions:

- Nucleophilic Substitution: The bromine atoms can be substituted with various nucleophiles (e.g., amines, thiols) to create diverse derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Substitution of bromine with nucleophiles | Amines, thiol derivatives |

| Reduction | Conversion to amines using reducing agents | 3,5-Dibromoisonicotinic amines |

| Oxidation | Formation of carboxylic acids or aldehydes | Aldehydes, carboxylic acids |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities.

Biological Activities:

- Antimicrobial Properties: Studies indicate that it exhibits significant antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Antiviral and Anticancer Potential

Research has indicated that this compound may inhibit viral replication and induce apoptosis in cancer cell lines.

Table 3: Antiviral Activity

| Virus | Mechanism of Action |

|---|---|

| Influenza virus | Disruption of viral entry |

| Herpes simplex virus | Inhibition of viral replication |

In vitro studies have demonstrated its ability to induce cell death in cancer cells through modulation of signaling pathways associated with cell survival.

Industrial Applications

This compound finds applications in the agrochemical industry as well as in the development of dyes and other industrial chemicals due to its versatility in chemical reactions.

Agrochemical Development:

The compound is used in the formulation of pesticides and herbicides, leveraging its biological activity against pests.

Dyes and Pigments:

Its unique structure allows for incorporation into dye molecules, providing color stability and resistance to fading.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates. The results indicated that modifications at the bromine sites significantly enhanced activity against resistant strains.

Case Study 2: Drug Development

Research focused on the structure–activity relationship (SAR) of this compound revealed that specific substitutions could enhance its anticancer properties. This insight has driven further investigations into its potential as a lead compound for new cancer therapeutics.

Mechanism of Action

The mechanism of action of Propan-2-yl 3,5-dibromopyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structural analogs include pyridine derivatives with varying substituents, such as halogens, esters, and alkyl/aryl groups. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Propan-2-yl 3,5-dibromopyridine-4-carboxylate | C9H9Br2NO2 | 3,5-Br; 4-COO-(propan-2-yl) | 331.99 | High lipophilicity; electron-deficient ring; potential for halogen bonding |

| Ethyl 2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate | C22H23ClN4O3S2 | Pyrimidine-thiophene hybrid | 523.08 | Mixed heterocyclic system; moderate solubility; tunable redox properties |

| Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C18H22N2O6 | Dihydropyridine core; nitro group | 388.40 | Planar structure; redox-active; used in calcium channel modulation |

| 4-N-(Propan-2-yl)pyridine-3,4-diamine | C8H13N3 | Amino groups; isopropyl amine | 151.21 | Basic character; hydrogen-bonding capacity; potential enzyme inhibition |

Key Observations :

- Electron-Withdrawing Effects: The 3,5-dibromo substitution in the target compound creates a significantly electron-deficient aromatic system compared to nitro (e.g., dihydropyridine in Table 1) or amino substituents. This enhances electrophilic substitution resistance but facilitates nucleophilic attacks at electron-poor positions .

- Steric Hindrance : The isopropyl ester group introduces steric bulk, reducing hydrolysis rates compared to smaller esters (e.g., methyl or ethyl) .

Computational and Crystallographic Insights

- Density Functional Theory (DFT) : Studies using B3LYP/6-31G* methods () predict the target compound’s HOMO-LUMO gap to be narrower than dihydropyridines, suggesting higher reactivity in electron-transfer processes .

- Crystallography : Software like SHELX () has been critical in resolving structures of halogenated pyridines, revealing Br···O halogen bonds (2.9–3.2 Å) that stabilize molecular packing .

Biological Activity

Propan-2-yl 3,5-dibromopyridine-4-carboxylate (CAS No. 2121512-81-8) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article provides a comprehensive overview of its biological activity, including its synthesis, applications, and relevant research findings.

Chemical Structure:

this compound has the molecular formula and a molecular weight of approximately 322.98 g/mol. It features a pyridine ring with two bromine substituents and an ester functional group.

Synthesis Method:

The compound is synthesized through the esterification of 3,5-dibromopyridine-4-carboxylic acid with isopropanol, typically using sulfuric acid as a catalyst under reflux conditions. This method ensures complete conversion to the ester form, which is crucial for its biological activity.

This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzyme activity. Additionally, it may function as a receptor modulator , influencing signal transduction pathways relevant to various physiological processes.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound is employed in studies focusing on enzyme inhibition and receptor binding due to its ability to interact with biological molecules. Its potential therapeutic properties include:

- Anti-inflammatory Activity: Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: Investigations into its anticancer properties reveal that it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Inhibition of Type III Secretion System (T3SS):

A study demonstrated that at concentrations of 50 μM, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria by downregulating key activators involved in T3SS . -

Anticancer Effects:

In vitro assays showed that the compound could inhibit the growth of various cancer cell lines. The mechanism was linked to its ability to modulate histone methylation patterns, affecting gene expression related to cell proliferation and survival . -

Enzyme Interaction Studies:

The compound has been tested against various enzymes, showing promising results in inhibiting specific enzyme activities that are crucial for disease progression .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.